(R)-2-Aminodecanoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. For amino acids, this would include the amino group (-NH2), the carboxyl group (-COOH), and the unique side chain.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the products formed in the reaction.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and stability.Scientific Research Applications
Biological Significance and Synthetic Approaches
(R)-2-Aminodecanoic acid and its derivatives have been extensively studied for their biological significance and potential in synthesizing new molecules. They are key structural fragments in biologically active compounds, contributing to various scientific fields, including organic chemistry and biochemistry. For instance, 2,3-diaminopropionic acid, a related compound, finds applications in environmentally safe hydrogen production for fuel cells, as a CO2 carrier in gel membranes, and in food chemistry as an inhibitor of polyphenol oxidase and an enhancer of Maillard browning (Viso et al., 2011).
Asymmetric Synthesis
The asymmetric synthesis of (R)-2-Aminodecanoic acid derivatives has gained attention in medicinal chemistry and drug design. A study detailed the synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) using a nickel(II) complex of a chiral glycine Schiff base, showing potential for large-scale asymmetric synthesis of this amino acid and its derivatives (Fu et al., 2020).
Potential in Medicinal Chemistry
(R)-Aminophosphonic acids, analogues of amino acids like (R)-2-Aminodecanoic acid, exhibit a broad range of applications in medicine and agrochemistry. Their primary action involves inhibiting various enzymes, with some compounds being commercialized. These compounds demonstrate potential for developing new medicinal leads (Mucha et al., 2011).
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, proper handling and storage, and first aid measures in case of exposure.
Future Directions
This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis.
properties
IUPAC Name |
(2R)-2-aminodecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707955 | |
Record name | (2R)-2-Aminodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Aminodecanoic acid | |
CAS RN |
84276-16-4 | |
Record name | (2R)-2-Aminodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90707955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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